5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid
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Overview
Description
"5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of novel organic compounds with potential applications in various domains including pharmacology.
Synthesis Analysis
A study by Reddy et al. (2022) outlines the synthesis of related compounds using 1H-indole-2-carboxylic acids as the core compound. The synthesis involves confirming chemical structures through IR, 1H, and 13C NMR, mass spectral data, and elemental analysis (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like single-crystal X-ray crystallography, as detailed by He et al. (2020) in their study on coordination polymers (He et al., 2020).
Chemical Reactions and Properties
Kukuljan et al. (2016) report on the synthesis of substituted indole and gramine, providing insights into the chemical reactions and properties of indole derivatives, which are relevant to the compound of interest (Kukuljan et al., 2016).
Physical Properties Analysis
The physical properties of related compounds can be understood through studies like the one by Magnus et al. (1980), which focus on the synthesis and application of indole derivatives in mass spectrometric assays (Magnus et al., 1980).
Chemical Properties Analysis
Brahmachari and Banerjee (2014) describe a synthesis method providing insights into the chemical properties of indole derivatives, which can be extrapolated to understand the chemical properties of "this compound" (Brahmachari & Banerjee, 2014).
Scientific Research Applications
Vasorelaxation and Cardiovascular Applications
Research on analogs of epoxyeicosatrienoic acids, which share structural similarities with 5-(1H-indol-3-yl)-3-methyl-2,4-pentadienoic acid, shows potential in cardiovascular applications. For instance, a stable analog of 5,6-epoxyeicosatrienoic acid was developed and demonstrated to induce vasorelaxation in bovine coronary artery rings, potentially through potassium channel activation. This suggests potential applications in cardiovascular disease treatment and management (Yang et al., 2005).
Chemical Reactivity and Synthesis
The nucleophilic reactivities of indoles, including compounds similar to this compound, have been studied to understand their potential in synthetic applications. The kinetics of coupling reactions involving indoles have been investigated, providing insights into their reactivity and applications in synthetic chemistry (Lakhdar et al., 2006).
Plant Hormone Analog Synthesis
Compounds structurally related to this compound have been synthesized to explore their biological activities as aromatic analogs of the plant hormone abscisic acid. These studies aim to understand the role of such compounds in plant growth and development, potentially leading to agricultural applications (Bittner et al., 1977).
Indole Synthesis Methods
The synthesis of indoles, a core component of this compound, is a significant area of research in organic chemistry. Various methods for indole synthesis have been reviewed, highlighting the diverse applications of indoles in pharmaceuticals and materials science (Taber & Tirunahari, 2011).
Antimicrobial Activity
Indole derivatives, closely related to this compound, have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents and understanding the role of indole structures in biological activity (El-Sayed et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds. Ongoing research is focused on synthesizing a variety of indole derivatives and screening them for various pharmacological activities .
properties
IUPAC Name |
(2Z,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZOWPQEARTBQG-QDJLDCPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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